molecular formula C26H26N2O2 B242574 1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione

1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione

Katalognummer: B242574
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: DIKOXQYKMXBQPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione is a chemical compound commonly known as PNU-282987. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely expressed in the central nervous system and plays a crucial role in regulating cognitive function, memory, and learning. PNU-282987 has shown promise as a potential therapeutic agent for several neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Wirkmechanismus

PNU-282987 selectively binds to and activates the α7 1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 this compound leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately lead to the modulation of neurotransmitter release and synaptic plasticity. The α7 this compound has been implicated in several neurological disorders, and PNU-282987 has shown promise as a therapeutic agent by selectively targeting this receptor.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects in the central nervous system. It has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. PNU-282987 has also been shown to modulate the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects make PNU-282987 a promising therapeutic agent for several neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of PNU-282987 is its selectivity for the α7 1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione. This selectivity allows for more precise targeting of this receptor, which can lead to fewer side effects and better therapeutic outcomes. However, one of the limitations of PNU-282987 is its relatively short half-life, which can make it difficult to administer in vivo. Additionally, PNU-282987 has low aqueous solubility, which can limit its bioavailability.

Zukünftige Richtungen

There are several future directions for research on PNU-282987. One area of research is the development of more potent and selective α7 1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione agonists. Another area of research is the optimization of the synthesis of PNU-282987 to increase yield and purity. Additionally, further studies are needed to elucidate the precise mechanisms of action of PNU-282987 and its potential therapeutic applications in other neurological disorders.

Synthesemethoden

The synthesis of PNU-282987 involves several steps, starting with the reaction of 2,3-dimethylbenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This compound is then reacted with 2,5-diketopiperazine to produce PNU-282987. The synthesis of PNU-282987 has been optimized to yield high purity and high yield.

Wissenschaftliche Forschungsanwendungen

PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, PNU-282987 has been shown to improve cognitive function and prevent the accumulation of amyloid-beta plaques in the brain. In schizophrenia, PNU-282987 has been shown to improve cognitive deficits and reduce symptoms such as hallucinations and delusions. In depression, PNU-282987 has been shown to enhance the effects of antidepressants and improve mood.

Eigenschaften

Molekularformel

C26H26N2O2

Molekulargewicht

398.5 g/mol

IUPAC-Name

1-(2,3-dimethylphenyl)-3,4-bis(4-methylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C26H26N2O2/c1-17-8-12-21(13-9-17)25-26(30)27(23-7-5-6-19(3)20(23)4)16-24(29)28(25)22-14-10-18(2)11-15-22/h5-15,25H,16H2,1-4H3

InChI-Schlüssel

DIKOXQYKMXBQPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)C)C4=CC=CC(=C4C)C

Kanonische SMILES

CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)C)C4=CC=CC(=C4C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.